molecular formula C9H12O2 B2383013 3-Cyclobutylidenecyclobutane-1-carboxylic acid CAS No. 2092031-18-8

3-Cyclobutylidenecyclobutane-1-carboxylic acid

Cat. No.: B2383013
CAS No.: 2092031-18-8
M. Wt: 152.193
InChI Key: BJEJWVXCBBFNMA-UHFFFAOYSA-N
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Description

3-Cyclobutylidenecyclobutane-1-carboxylic acid is an organic compound with the molecular formula C9H12O2 It is characterized by a unique structure consisting of two cyclobutane rings connected by a double bond and a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclobutylidenecyclobutane-1-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclobutanone with a suitable reagent to form the cyclobutylidene intermediate, which is then subjected to further reactions to introduce the carboxylic acid group. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and reliability of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Cyclobutylidenecyclobutane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The compound can participate in substitution reactions where the carboxylic acid group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclobutanone derivatives, while reduction can produce cyclobutanol derivatives.

Scientific Research Applications

3-Cyclobutylidenecyclobutane-1-carboxylic acid has several applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Cyclobutylidenecyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. The unique structure of the compound allows it to engage in various chemical transformations, making it a versatile intermediate in synthetic chemistry.

Comparison with Similar Compounds

Similar Compounds

    Cyclobutanone: A simpler analog with a single cyclobutane ring and a ketone functional group.

    Cyclobutanecarboxylic acid: Contains a cyclobutane ring with a carboxylic acid group but lacks the double bond present in 3-Cyclobutylidenecyclobutane-1-carboxylic acid.

    Cyclobutylidene derivatives: Compounds with similar cyclobutylidene structures but different functional groups.

Uniqueness

This compound is unique due to its dual cyclobutane rings connected by a double bond, which imparts distinct chemical and physical properties

Properties

IUPAC Name

3-cyclobutylidenecyclobutane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O2/c10-9(11)8-4-7(5-8)6-2-1-3-6/h8H,1-5H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJEJWVXCBBFNMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=C2CC(C2)C(=O)O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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